3-methoxy-N,N-dimethyl-4-nitroaniline
Overview
Description
3-methoxy-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C9H12N2O3. It is a pale-yellow to yellow-brown solid with a melting point of 125-126°C . This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
3-methoxy-N,N-dimethyl-4-nitroaniline can be synthesized through several methods. One common synthetic route involves the nitration of N,N-dimethylaniline followed by methylation and subsequent nitration . The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents. Industrial production methods may vary, but they generally follow similar principles with optimized conditions for large-scale production.
Chemical Reactions Analysis
3-methoxy-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Common reagents used in these reactions include hydrogen, palladium on carbon, and various acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methoxy-N,N-dimethyl-4-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and dimethylamino groups can influence the compound’s electronic properties and reactivity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-methoxy-N,N-dimethyl-4-nitroaniline can be compared with similar compounds such as:
N,N-dimethyl-4-nitroaniline: Lacks the methoxy group, which affects its reactivity and applications.
3-methoxy-N,N-dimethylaniline: Lacks the nitro group, resulting in different chemical properties and uses.
4-nitroaniline: Lacks both the methoxy and dimethylamino groups, making it less versatile in certain applications.
The presence of both the methoxy and nitro groups in this compound makes it unique and valuable for specific chemical reactions and applications.
Properties
IUPAC Name |
3-methoxy-N,N-dimethyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)7-4-5-8(11(12)13)9(6-7)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPYRQAJLGWUSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413346 | |
Record name | 3-methoxy-N,N-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14703-82-3 | |
Record name | 3-methoxy-N,N-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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